molecular formula C8H4BrClN2 B2821616 3-Bromo-4-chloro-1,6-naphthyridine CAS No. 53454-36-7

3-Bromo-4-chloro-1,6-naphthyridine

Cat. No.: B2821616
CAS No.: 53454-36-7
M. Wt: 243.49
InChI Key: OXMHRZODJFRCGN-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrClN2. It is a derivative of 1,6-naphthyridine, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1,6-naphthyridine typically involves the halogenation of 1,6-naphthyridine derivatives. One common method includes the bromination and chlorination of 1,6-naphthyridine using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1,6-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine N-oxides, and dehalogenated naphthyridine derivatives .

Scientific Research Applications

3-Bromo-4-chloro-1,6-naphthyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1,6-naphthyridine
  • 4-Chloro-1,6-naphthyridine
  • 1,6-Naphthyridine

Uniqueness

3-Bromo-4-chloro-1,6-naphthyridine is unique due to the presence of both bromine and chlorine atoms on the naphthyridine ring. This dual halogenation can provide distinct reactivity and biological activity compared to its mono-halogenated counterparts . The combination of these halogens can also influence the compound’s electronic properties, making it valuable in material science applications.

Properties

IUPAC Name

3-bromo-4-chloro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMHRZODJFRCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C(=CN=C21)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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